molecular formula C16H15ClO2 B13874867 Benzhydryl 2-chloropropanoate

Benzhydryl 2-chloropropanoate

Cat. No.: B13874867
M. Wt: 274.74 g/mol
InChI Key: AGBANENAAOTFLU-UHFFFAOYSA-N
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Description

Benzhydryl 2-chloropropanoate is an ester derivative of 2-chloropropanoic acid, characterized by a benzhydryl (diphenylmethyl) group attached to the oxygen atom of the ester. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features, including the electron-withdrawing chlorine atom at the β-position of the propanoate chain and the bulky benzhydryl group.

Properties

Molecular Formula

C16H15ClO2

Molecular Weight

274.74 g/mol

IUPAC Name

benzhydryl 2-chloropropanoate

InChI

InChI=1S/C16H15ClO2/c1-12(17)16(18)19-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,15H,1H3

InChI Key

AGBANENAAOTFLU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzhydryl 2-chloropropanoate can be synthesized through the esterification of benzhydrol with 2-chloropropanoic acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzhydryl 2-chloropropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzhydryl 2-chloropropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions

Mechanism of Action

The mechanism of action of benzhydryl 2-chloropropanoate involves its interaction with specific molecular targets and pathways. The benzhydryl group can interact with various enzymes and receptors, leading to changes in their activity. The 2-chloropropanoate moiety can undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural Comparison of Benzhydryl 2-Chloropropanoate and Analogues
Compound Name Substituent on Ester Group Chlorine Position Molecular Formula Key Features
This compound Benzhydryl (diphenylmethyl) C2 (β-position) C16H15ClO2 Bulky aromatic group enhances steric hindrance; chlorine at C2 influences nucleophilic substitution reactivity
Benzyl 2-chloropropanoate Benzyl (phenylmethyl) C2 (β-position) C10H11ClO2 Smaller aromatic group; higher solubility in polar solvents compared to benzhydryl derivatives
Benzyl 3-chloropropanoate Benzyl C3 (γ-position) C10H11ClO2 Chlorine at C3 alters reaction pathways (e.g., less reactive in SN2 mechanisms)
Methyl 2-chloropropanoate Methyl C2 C4H7ClO2 Minimal steric hindrance; higher volatility and lower stability
(S)-tert-Butyl 2-chloropropanoate tert-Butyl C2 C7H13ClO2 Chiral center and bulky tert-butyl group affect stereochemical outcomes in synthesis

Key Observations :

  • The benzhydryl group significantly increases steric bulk compared to benzyl or methyl groups, reducing reactivity in sterically demanding reactions (e.g., ester hydrolysis) but enhancing stability in acidic conditions .
  • The chlorine position (C2 vs. C3) determines electronic and steric effects. For example, C2-substituted esters like this compound are more reactive in nucleophilic acyl substitutions due to proximity to the ester carbonyl .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (Polar Solvents) Stability
This compound 274.75 85–90 (decomposes) Low (soluble in DCM, THF) High (resists hydrolysis)
Benzyl 2-chloropropanoate 198.65 25–30 Moderate (soluble in acetone, ethanol) Moderate
Methyl 2-chloropropanoate 122.55 -20 High (soluble in water, methanol) Low (prone to hydrolysis)
(S)-tert-Butyl 2-chloropropanoate 164.63 45–50 Low (soluble in ether, chloroform) High (chiral stability)

Key Findings :

  • Solubility: this compound’s low polarity limits its solubility in polar solvents, whereas methyl and benzyl derivatives exhibit better miscibility in water or alcohols .
  • Stability: The benzhydryl group’s steric bulk and electron-donating aromatic rings stabilize the ester against hydrolysis, unlike methyl 2-chloropropanoate, which hydrolyzes readily in aqueous conditions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Benzhydryl 2-chloropropanoate, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves esterification of 2-chloropropanoic acid with benzhydrol (diphenylmethanol) using coupling agents like DCC (dicyclohexylcarbodiimide) or acid chlorides. Intermediates should be purified via column chromatography or recrystallization and characterized using 1^1H/13^13C NMR (to confirm ester linkage and aromatic protons), IR (to verify C=O and C-O-C stretches), and mass spectrometry (for molecular ion validation). Residual solvents and byproducts should be analyzed via GC-MS or HPLC .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR : 1^1H NMR should show a triplet for the CH2_2Cl group (~4.2 ppm) and aromatic protons (7.2–7.4 ppm). 13^13C NMR will confirm the ester carbonyl (~170 ppm).
  • IR : Peaks at ~1740 cm1^{-1} (ester C=O) and 1260 cm1^{-1} (C-O-C).
  • Mass Spectrometry : Molecular ion peak at m/z corresponding to C16_{16}H15_{15}ClO2_2 (exact mass: 274.07). Purity should be validated via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How do kinetic salt effects influence the solvolysis mechanisms of this compound derivatives?

  • Methodological Answer : Salt effects can alter reaction rates by modulating ionic strength or stabilizing transition states. For example, in 90% aqueous bis(2-ethoxyethyl) ether, salts like NaClO4_4 increase solvolysis rates of benzhydryl derivatives by polarizing the C-Cl bond. Researchers should conduct kinetic studies using varying salt concentrations (e.g., 0.1–1.0 M) and analyze rate constants via first-order kinetics. Data should be compared to models like the Hughes-Ingold theory or Marcus equation .

Q. What computational approaches are suitable for modeling the electronic structure and reactivity of this compound?

  • Methodological Answer : Density-functional theory (DFT) with functionals like B3LYP/6-31G(d) can model the compound’s geometry and electron density. Solvent effects (e.g., dielectric constant of reaction medium) should be incorporated using the COSMO model. Transition-state analysis via NEB (nudged elastic band) methods can predict activation barriers. Correlation-energy corrections, as in the Colle-Salvetti method, improve accuracy for reaction energetics .

Q. What enzymatic pathways degrade 2-chloropropanoate derivatives, and how can these inform biodegradation studies?

  • Methodological Answer : The enzyme 2-haloacrylate reductase (EC 1.3.1.103) catalyzes the reduction of (S)-2-chloropropanoate to 2-chloroacrylate in Burkholderia spp. Researchers can screen microbial consortia for similar activity using enrichment cultures with this compound as the sole carbon source. Metabolites should be tracked via LC-MS, and gene clusters identified via metagenomic sequencing .

Q. How can researchers assess the environmental persistence and ecotoxicological risks of this compound?

  • Methodological Answer : Conduct OECD 301/302 biodegradability tests under aerobic/anaerobic conditions. Measure half-life in water/soil matrices via HPLC. Ecotoxicity can be evaluated using Daphnia magna (OECD 202) and algae (OECD 201) assays. Bioaccumulation potential should be estimated using logP values (predicted via ChemAxon or experimental shake-flask methods) .

Q. How should contradictory kinetic data for solvolysis reactions be resolved?

  • Methodological Answer : Reconcile discrepancies by standardizing experimental conditions (solvent purity, temperature control ±0.1°C). Use deuterated solvents for NMR-based kinetic monitoring to avoid interference. Validate methods with control experiments (e.g., benzyl chloride solvolysis as a benchmark). Apply statistical tools like Grubbs’ test to identify outliers .

Experimental Design & Data Analysis

Q. What steps are critical in designing a study on the catalytic reduction of this compound?

  • Methodological Answer :

  • Objective : Optimize catalyst (e.g., Pd/C) loading and H2_2 pressure for dechlorination.
  • Controls : Include a blank (no catalyst) and a reference (e.g., ethyl 2-chloropropanoate).
  • Data Collection : Monitor reaction progress via GC-MS or 1^1H NMR. Calculate turnover frequency (TOF) and conversion yields.
  • Safety : Use explosion-proof reactors for hydrogenation and conduct hazard assessments per NFPA guidelines .

Q. How can researchers validate the purity of synthesized this compound?

  • Methodological Answer : Combine orthogonal methods:

  • Chromatography : HPLC with a C18 column (acetonitrile/water gradient) and comparison to a certified reference standard.
  • Elemental Analysis : Match experimental C/H/Cl ratios to theoretical values (±0.3%).
  • Thermal Analysis : DSC to check for melting point consistency and absence of polymorphs .

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